molecular formula C12H11N5 B4453253 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B4453253
M. Wt: 225.25 g/mol
InChI Key: HITYZDNMSSSLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound belongs to a class of pyrazolo[1,5-a][1,3,5]triazine derivatives that have been identified as potent and selective ATP-competitive inhibitors of Cyclin-dependent kinase 7 (CDK7) . CDK7 is a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and gene transcription. Inhibition of CDK7 can lead to the downregulation of transcription and preferential disruption of the mitotic cell cycle in aggressive cancers . Research on closely related analogs has demonstrated remarkable cytotoxicity in preclinical models of pancreatic ductal adenocarcinoma (PDAC), with studies showing the ability to induce apoptosis, upregulate apoptotic gene expression, and cause significant shrinkage of tumor spheroids . The pyrazolo[1,5-a][1,3,5]triazine core facilitates specific hydrogen-bond interactions within the ATP-binding site of CDK7, making it a valuable template for investigating novel anti-cancer therapies and studying cell cycle dynamics . This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-10(9-5-3-2-4-6-9)11-14-7-15-12(13)17(11)16-8/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITYZDNMSSSLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with phenyl isocyanate, followed by cyclization with cyanogen bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives.

Scientific Research Applications

7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The pharmacological profile of pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives is highly dependent on substituent positions and electronic properties. Key analogs are compared below:

Compound Name Substituents (Position) Molecular Weight Key Activities References
7-Methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine Methyl (C7), Phenyl (C8) 279.3 Under investigation (kinase/CDK inhibition)
Pexacerfont (BMS-562086) 6-Methoxy-2-methylpyridin-3-yl (C8), Methyl (C2, C7), sec-Butyl (C4) 340.42 Corticotropin-releasing factor receptor 1 antagonist
MH4b1 Ethylthio (C2), Methyl (C7), 4-Methylphenyl (C4) 325.4 Anticonvulsant (MES and 6 Hz models)
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine 4-Chlorophenyl (C8) 279.7 Discontinued (unknown activity)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Dichloromethyl (C2) ~300–320 Anticancer (in vitro cell line inhibition)
LA 2851 Diamino (C2, C4), Methyl (C7) 220.2 Bronchodilator, antiallergic

Key Observations:

  • Substituent Position : Methyl/phenyl groups at C7/C8 (target compound) confer moderate molecular weight (279.3), while bulkier groups (e.g., Pexacerfont’s pyridinyl and sec-butyl) increase weight (340.42) and likely improve target selectivity .
Kinase Inhibition
  • The target compound shares structural homology with kinase inhibitors like N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine (BLD Pharm), which inhibits CDK7 (IC₅₀ = 12 nM) . The isopropyl and piperidinyloxy groups in the latter enhance hydrophobic interactions with ATP-binding pockets, whereas the target compound’s phenyl group may limit potency .
GPCR Modulation
  • Pexacerfont demonstrates that pyridinyl and sec-butyl groups at C8/C4 improve binding to corticotropin-releasing factor receptor 1 (CRF1), a GPCR. The target compound’s simpler phenyl group may lack the steric bulk needed for high-affinity GPCR interactions .
Anticancer Activity
  • 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines inhibit cancer cell growth via alkylation or intercalation mechanisms. The dichloromethyl group’s electrophilicity contrasts with the target compound’s inert methyl/phenyl substituents, explaining divergent activities .

Structural Insights from Crystallography

  • 7-(4-Fluorobenzylamino)-2-phenyltriazolo[1,5-a][1,3,5]triazin-5-amine () forms hydrogen bonds (N–H···N, N–H···F) critical for crystal packing and target binding.

Pharmacological Limitations and Opportunities

  • Bioavailability : The target compound’s logP (~2.5 estimated) is lower than Pexacerfont’s (~3.8), suggesting reduced membrane permeability. Introducing polar groups (e.g., methoxy, as in ) could address this.
  • Selectivity: Unlike LA 2851, which acts as a bronchodilator via unknown mechanisms, the target compound’s kinase/CDK inhibition profile requires further validation .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Discrepancies between calculated and found values (e.g., C: 61.65% vs. 61.78%) indicate residual solvents .
  • HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 254.1042) with <0.005 ppm error .

Q. Advanced

  • X-ray crystallography : Resolves regiochemical ambiguities in fused triazine systems. For example, methanol disolvate crystals (space group P21/c) reveal hydrogen-bonding networks (N–H···O, 2.89 Å) critical for stability .
  • IR spectroscopy : Detects NH stretches (3470 cm⁻¹) and nitro group vibrations (1540–1522 cm⁻¹) to confirm functionalization .

How can researchers address contradictions in reported biological data for this compound?

Q. Methodological Approach

  • Dose-response validation : Repeat assays (e.g., kinase inhibition) across multiple concentrations (1 nM–10 µM) to rule out false positives from aggregation artifacts .
  • Off-target profiling : Use selectivity panels (e.g., 100+ kinases) to identify cross-reactivity. For example, 7-methyl-8-phenyl derivatives may inhibit CK1δ (IC50 = 50 nM) but not CDK2 .
  • Metabolic stability assays : Compare half-lives in human liver microsomes (HLM) to reconcile discrepancies in vivo vs. in vitro activity .

What green chemistry strategies can improve the synthesis of this compound?

Q. Advanced

  • Ultrasound-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes (yield: 70% vs. 60% conventional) by enhancing mass transfer in ethanol .
  • Catalyst recycling : Recover ceric ammonium nitrate (CAN) catalysts via aqueous extraction, achieving >90% reusability over 5 cycles .
  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity (LD50 > 2000 mg/kg) without compromising yield .

How can computational methods guide the design of derivatives with enhanced potency?

Q. Advanced

  • Molecular dynamics (MD) simulations : Predict binding modes in ATP-binding pockets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate Hammett σ values of substituents (e.g., σ = 0.78 for 4-CF3) with logP and IC50 to prioritize analogs .
  • ADMET prediction : Use SwissADME to optimize bioavailability (e.g., TPSA < 90 Ų for BBB penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 2
Reactant of Route 2
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.